molecular formula C11H16N2O4S B14844078 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide

5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide

Cat. No.: B14844078
M. Wt: 272.32 g/mol
InChI Key: CVHUTSJIIBMHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide: is a chemical compound with the molecular formula C11H16N2O4S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with sulfonamide reagents. The process may include steps such as cyclopropanation and isopropoxylation to introduce the cyclopropoxy and isopropoxy groups, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide is used as a building block in organic synthesis. It is employed in the development of new chemical entities and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide derivatives in biological systems .

Medicine: Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity. For example, the presence of both cyclopropoxy and isopropoxy groups can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

5-cyclopropyloxy-4-propan-2-yloxypyridine-3-sulfonamide

InChI

InChI=1S/C11H16N2O4S/c1-7(2)16-11-9(17-8-3-4-8)5-13-6-10(11)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

CVHUTSJIIBMHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.